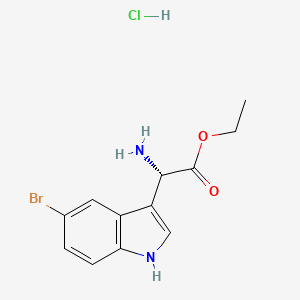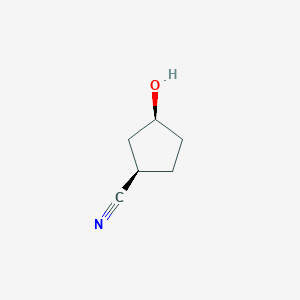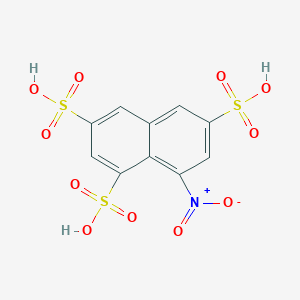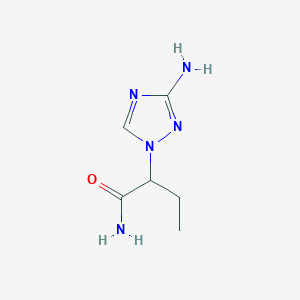
2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide typically involves the reaction of aminoguanidine with a suitable butanamide derivative under controlled conditions. One common method involves the cyclization of aminoguanidine with a butanamide precursor in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different applications.
1H-1,2,4-Triazol-3-amine:
Uniqueness
2-(3-Amino-1H-1,2,4-triazol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11N5O |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C6H11N5O/c1-2-4(5(7)12)11-3-9-6(8)10-11/h3-4H,2H2,1H3,(H2,7,12)(H2,8,10) |
InChI Key |
JTHUFATYVLTTNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)N1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





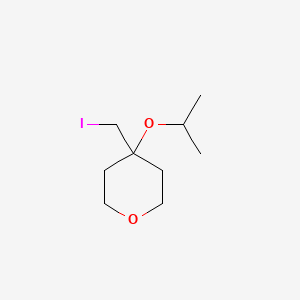
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)
![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)


![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)

![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
